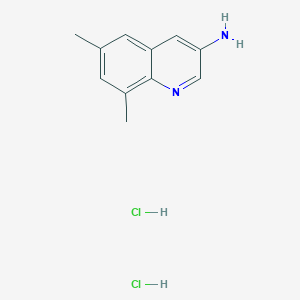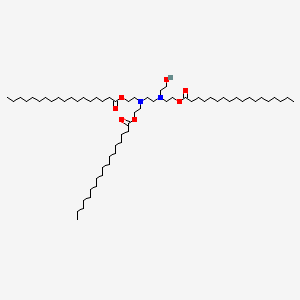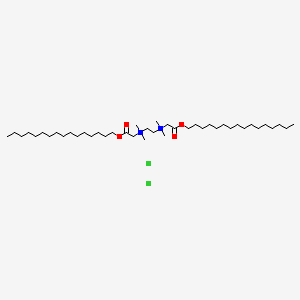
1,2-Ethanediaminium, N,N'-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N',N'-tetramethyl-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes two long hexadecyloxy chains and multiple aminium groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride typically involves multiple steps:
Formation of the Hexadecyloxy Chain: This step involves the reaction of hexadecanol with an appropriate reagent to form the hexadecyloxy group.
Attachment to Ethanediamine: The hexadecyloxy group is then attached to ethanediamine through a series of reactions, often involving protective groups to ensure selective reactions.
Methylation: The final step involves the methylation of the amine groups to form the tetramethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled conditions.
Continuous Flow Processing: For more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The aminium groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized aminium derivatives, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a drug delivery agent.
Medicine: Investigated for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long hexadecyloxy chains allow for hydrophobic interactions, while the aminium groups can form ionic bonds with negatively charged sites on target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: A simpler analog with aminoethyl groups instead of hexadecyloxy chains.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Contains phenylmethyl groups, offering different chemical properties and applications.
N,N’-Bis(4-nitrobenzyl)-1,2-ethanediaminium dichloride: Features nitrobenzyl groups, which provide unique reactivity.
Uniqueness
1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride stands out due to its long hydrophobic chains and multiple aminium groups, which confer unique solubility, reactivity, and interaction properties compared to its analogs.
Propiedades
Número CAS |
30271-46-6 |
|---|---|
Fórmula molecular |
C42H86Cl2N2O4 |
Peso molecular |
754.0 g/mol |
Nombre IUPAC |
(2-hexadecoxy-2-oxoethyl)-[2-[(2-hexadecoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C42H86N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-47-41(45)39-43(3,4)35-36-44(5,6)40-42(46)48-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-40H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
NRKQDSOIQNXSPP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



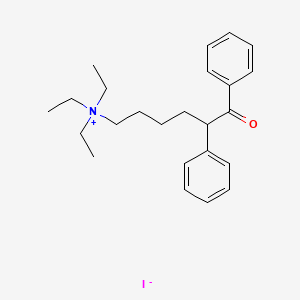
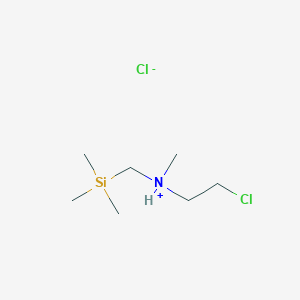

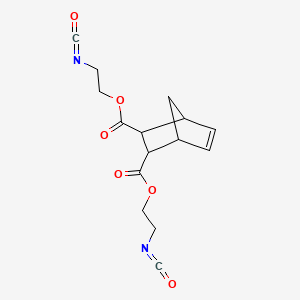
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
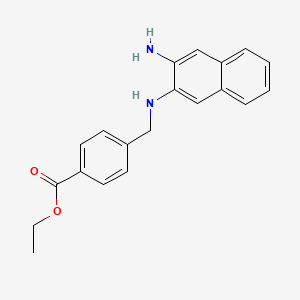
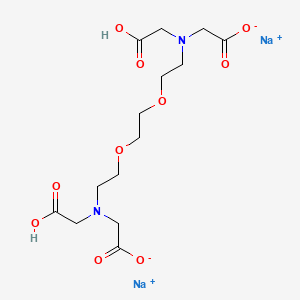
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
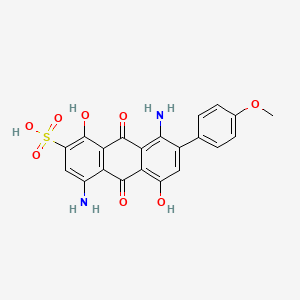
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
